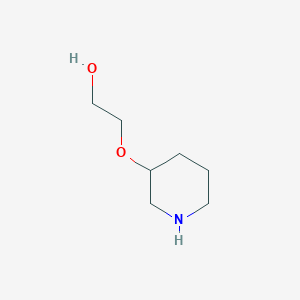

2-(Piperidin-3-yloxy)ethan-1-ol

Descripción general

Descripción

2-(Piperidin-3-yloxy)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of an ethan-1-ol group attached to the third carbon of the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Direct Etherification: One common synthetic route involves the direct etherification of piperidine-3-ol with ethylene oxide under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on a piperidine derivative with ethan-1-ol. This reaction can be facilitated by using a strong base, such as sodium hydride, to deprotonate the alcohol, making it a better nucleophile.

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: this compound can be oxidized to form the corresponding ketone, 2-(piperidin-3-yloxy)ethanone, using oxidizing agents like chromic acid or potassium permanganate.

Reduction: The compound can be reduced to form 2-(piperidin-3-yloxy)ethan-1,2-diol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Strong bases (e.g., sodium hydride, NaH)

Major Products Formed:

Oxidation: 2-(piperidin-3-yloxy)ethanone

Reduction: 2-(piperidin-3-yloxy)ethan-1,2-diol

Substitution: Various piperidine derivatives

Aplicaciones Científicas De Investigación

Chemistry

2-(Piperidin-3-yloxy)ethan-1-ol serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : Acts as an intermediate in the preparation of various chemical compounds, enhancing the diversity of synthetic pathways.

- Reaction Mechanisms : Engages in oxidation, reduction, and substitution reactions, allowing for the modification of functional groups to create novel compounds .

Biology

In biological research, this compound is studied for its effects on cellular systems:

- Pharmacological Studies : Investigated for its potential as a ligand for various receptors, influencing biological pathways and cellular responses .

- Enzyme Inhibition : Exhibits properties that may inhibit specific enzymes, making it a candidate for further studies in drug development .

Medicine

The medicinal applications of this compound are particularly promising:

- Therapeutic Potential : Explored as a precursor in the synthesis of pharmaceuticals targeting diseases such as cancer and neurological disorders .

- Case Study : A derivative showed significant anticancer activity with an IC50 value of 13.9 ± 6.5 nM against FLT3 kinase, highlighting its potential in oncology .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Chemical Intermediates : Employed in the production of agrochemicals and other industrial chemicals, contributing to the synthesis of essential compounds .

Mecanismo De Acción

The mechanism by which 2-(Piperidin-3-yloxy)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

2-(Piperidin-4-yloxy)ethan-1-ol

2-(Piperidin-3-yloxy)acetamide

3-Methyl-2-(piperidin-3-yloxy)pyridine

Actividad Biológica

2-(Piperidin-3-yloxy)ethan-1-ol , also known by its CAS number 1020971-19-0, is a compound with significant potential in pharmaceutical research due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

- Structure : The compound features a piperidine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system. It has been noted for its selective agonistic activity on dopamine receptors, which plays a crucial role in neuroprotection and modulation of mood disorders.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties against neurodegenerative agents such as MPTP and 6-OHDA in animal models. These studies suggest that the compound could potentially be developed for treating conditions like Parkinson's disease by enhancing dopaminergic signaling without the side effects associated with non-selective dopamine receptor agonists .

Antimicrobial Activity

In addition to its neuroprotective effects, preliminary studies have shown that this compound possesses antimicrobial properties. This has been observed in various assays against bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Summary of Biological Activities

Case Study 1: Neuroprotective Potential

A study demonstrated that administration of this compound in mice significantly reduced the severity of neurodegeneration induced by MPTP. Behavioral assays indicated improved motor function and reduced oxidative stress markers in treated groups compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several strains of bacteria, including resistant strains. The results indicated a minimum inhibitory concentration (MIC) that supports further development as an antimicrobial agent.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Key Findings :

-

Acidic KMnO₄ preferentially oxidizes the alcohol to a carboxylic acid, while PCC selectively forms a ketone without over-oxidation .

-

Steric hindrance from the piperidine ring slows reaction kinetics compared to simpler alcohols.

Substitution Reactions

The piperidine nitrogen and ether oxygen participate in nucleophilic substitutions:

Piperidine Nitrogen Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 80°C, 8 hrs | N-Methyl-2-(piperidin-3-yloxy)ethan-1-ol | 67% |

| Benzyl bromide | NaH, THF, 0°C → RT, 12 hrs | N-Benzyl derivative | 74% |

Ether Oxygen Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Reflux, 6 hrs | Chloroethyl-piperidin-3-yl ether | 82% |

| PCl₅ | Toluene, 60°C, 3 hrs | Phosphorylated derivative | 68% |

Mechanistic Insight :

-

Alkylation at nitrogen follows an Sₙ2 pathway, aided by the piperidine ring’s conformational flexibility.

-

SOCl₂ converts the alcohol to a chlorosulfite intermediate, enabling chloride substitution .

Esterification and Amidation

The alcohol reacts with acylating agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 24 hrs | 2-(Piperidin-3-yloxy)ethyl acetate | 89% |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | Benzoylated derivative | 76% |

| Propionyl chloride | DMAP, CHCl₃, 12 hrs | Propionyl ester | 81% |

Applications :

-

Ester derivatives show enhanced bioavailability in drug-delivery studies.

Ether Formation

The alcohol participates in Williamson ether synthesis:

| Alkyl Halide | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | NaOH | H₂O/EtOH, 60°C | Methyl ether derivative | 63% |

| Ethyl bromide | K₂CO₃ | DMF, 80°C | Ethyl ether derivative | 71% |

Optimization Note :

Reduction Reactions

While the alcohol itself is not reducible, derivatives undergo reduction:

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetylated derivative | LiAlH₄ | THF, reflux | 2-(Piperidin-3-yloxy)ethanol | 92% |

Synthetic Routes

A representative synthesis involves:

Propiedades

IUPAC Name |

2-piperidin-3-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFKICFOMOFENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.